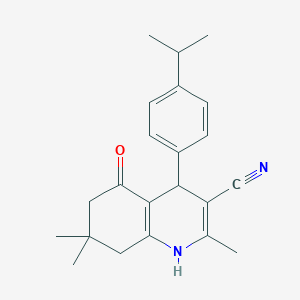![molecular formula C20H19Cl2NO3 B11988265 butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11988265.png)
butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate is a synthetic organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dichlorophenyl and propenoyl groups in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the acylation of the resulting ester with 3-(2,4-dichlorophenyl)-2-propenoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dichlorophenyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
Butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance the compound’s binding affinity to these targets, while the propenoyl group may facilitate covalent bonding or reversible interactions. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-{[(2,5-dichlorophenyl)oxy]acetyl}amino}benzoate: This compound has a similar structure but differs in the position and nature of the substituents on the phenyl ring.
Butyl 4-{[(2,4-dichlorophenyl)acetyl]amino}benzoate: This compound has an acetyl group instead of a propenoyl group, affecting its reactivity and applications.
Uniqueness
Butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate is unique due to the presence of the propenoyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .
Properties
Molecular Formula |
C20H19Cl2NO3 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
butyl 4-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H19Cl2NO3/c1-2-3-12-26-20(25)15-5-9-17(10-6-15)23-19(24)11-7-14-4-8-16(21)13-18(14)22/h4-11,13H,2-3,12H2,1H3,(H,23,24)/b11-7+ |
InChI Key |
JLLLRRDFDDLJMI-YRNVUSSQSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


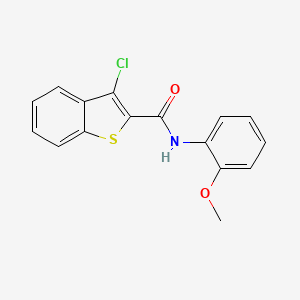
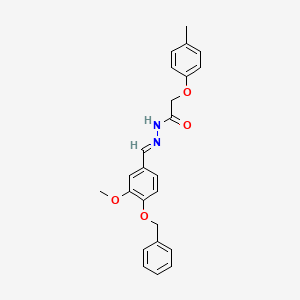
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988194.png)
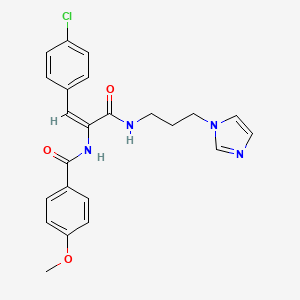
![3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid](/img/structure/B11988202.png)
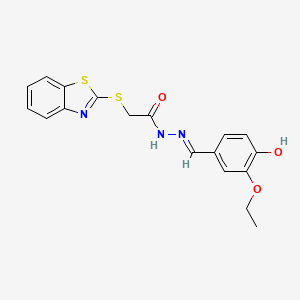

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B11988217.png)

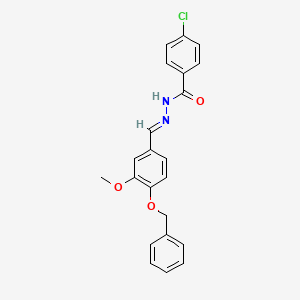
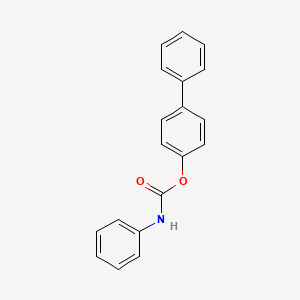
![9-Chloro-2-(furan-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988226.png)

